molecular formula C6H2Cl3NO4S B1427577 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride CAS No. 1247801-40-6

2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1427577
CAS No.: 1247801-40-6
M. Wt: 290.5 g/mol
InChI Key: IDXDHRNMSXCHCW-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C6H2Cl3NO4S and its molecular weight is 290.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dichloro-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO4S/c7-4-1-3(10(11)12)2-5(6(4)8)15(9,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXDHRNMSXCHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride: Commercial Availability, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride, a specialized chemical intermediate. Acknowledging the significant challenges in sourcing this specific isomer, this document details its commercial landscape, proposes a viable synthetic pathway from a commercially available precursor, and outlines its theoretical applications and safety considerations based on analogous compounds.

Part 1: Commercial Availability Assessment

A thorough investigation of major chemical supplier catalogs reveals that 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride is not a standard, off-the-shelf commercial product. Researchers seeking this specific substitution pattern will find it unavailable for direct purchase.

However, a structurally related isomer, 2-Chloro-5-nitrobenzene-1-sulfonyl chloride (CAS Number: 4533-95-3) , is widely available and may serve as a potential alternative depending on the specific synthetic goals. This compound is offered by several major suppliers.[1][2][3][4]

Sourcing a Viable Precursor: 2,3-Dichloronitrobenzene

For researchers requiring the precise 2,3-dichloro-5-nitro substitution pattern, direct synthesis is the most practical approach. The logical and most readily available starting material for this synthesis is 2,3-Dichloronitrobenzene (CAS Number: 3209-22-1) . This precursor is a stable, yellow crystalline solid used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5][6]

A variety of chemical manufacturers and distributors supply this key intermediate, ensuring a reliable starting point for the custom synthesis of the target sulfonyl chloride.

SupplierProduct NamePurity/GradeApplication Focus
Aarti Industries 2,3 Di Chloro Nitro BenzeneHigh PurityPharmaceuticals, Agrochemicals[5]
Hemani Global 2,3 Di Chloro Nitro Benzene (2,3 DCNB)>99.0% (GC)Agrochemicals[6]
ChemicalBull 2,3-DichloronitrobenzeneTechnical GradeIndustrial, Pharmaceutical, Agrochemicals[7]
TCI 2,3-Dichloronitrobenzene>99.0% (GC)Laboratory Reagents
ChemicalBook Suppliers 2,3-DichloronitrobenzeneVariousGeneral Synthesis[8]

Part 2: Synthetic Pathways and Methodologies

The most direct and established method for converting an activated aromatic ring into a sulfonyl chloride is through electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H). The electron-withdrawing nature of the two chlorine atoms and the nitro group deactivates the benzene ring, requiring carefully controlled and potentially harsh reaction conditions to achieve sulfonation.

The primary challenge in this synthesis is regioselectivity. The directing effects of the substituents on the 2,3-dichloronitrobenzene ring will determine the position of the incoming sulfonyl group. The nitro group is a strong meta-director, while the chlorine atoms are ortho-, para-directors. In this case, the sulfonyl group is expected to add at the C5 position, which is meta to the nitro group and para to the C2 chlorine atom.

Proposed Synthetic Workflow

The conversion of 2,3-dichloronitrobenzene to the target sulfonyl chloride can be envisioned as a two-step process within a single reaction pot: sulfonation followed by chlorination of the resulting sulfonic acid.

Caption: Proposed synthesis of the target sulfonyl chloride.

Experimental Protocol: Chlorosulfonation of 2,3-Dichloronitrobenzene

This protocol is adapted from established procedures for the sulfonation and chlorination of nitroaromatic compounds.[9][10][11] This reaction is hazardous and must be performed with extreme caution in a well-ventilated fume hood by trained personnel.

Materials:

  • 2,3-Dichloronitrobenzene (1.0 mol)

  • Chlorosulfonic acid (5.0 mol, excess)

  • Thionyl chloride (optional, 2.0 mol)

  • Ice

  • Deionized water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: Equip a three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes).

  • Initial Charging: Carefully charge the flask with chlorosulfonic acid (5.0 mol) and cool the vessel in an ice-water bath to 0-5°C.

  • Substrate Addition (Causality: Slow addition is critical to control the highly exothermic reaction): Slowly add 2,3-dichloronitrobenzene (1.0 mol) dropwise via the dropping funnel over 1.5-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, slowly allow the mixture to warm to room temperature and then heat to 70-80°C. Maintain this temperature for 2-3 hours to ensure complete sulfonation.

  • Chlorination Step: Cool the reaction mixture to 45-50°C. At this stage, the intermediate sulfonic acid can be converted to the sulfonyl chloride by either the excess chlorosulfonic acid at a higher temperature (e.g., 100-110°C for 2 hours) or by the addition of thionyl chloride (2.0 mol) at 45-50°C, followed by heating to 100°C for one hour.[9]

  • Work-up (Self-Validating System: This step isolates the product from the highly corrosive reaction medium):

    • Cool the reaction mixture to room temperature.

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • With extreme caution , slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. The sulfonyl chloride will precipitate as a solid. This step must be done in a fume hood as large quantities of HCl gas are evolved.

    • Filter the crude solid product using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Purification and Validation:

    • The crude product can be purified by recrystallization from a suitable solvent such as carbon tetrachloride or glacial acetic acid.

    • Dry the purified product under vacuum.

    • Confirm product identity and purity using standard analytical techniques:

      • Melting Point: To check for purity.

      • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

      • Mass Spectrometry: To confirm the molecular weight.

Part 3: Physicochemical Properties and Safety Data

As 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride is not commercially available, no official Safety Data Sheet (SDS) exists. The properties and hazards listed below are inferred from structurally similar, commercially available nitro- and chloro-substituted benzenesulfonyl chlorides.[12][13]

PropertyData for 2-Chloro-5-nitrobenzenesulfonyl chloride (CAS 4533-95-3)Inferred Data for 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride
Molecular Formula C₆H₃Cl₂NO₄S[3]C₆H₂Cl₃NO₄S
Molecular Weight 256.06 g/mol [4]290.51 g/mol
Appearance Off-White to Pale Yellow Solid[3]Expected to be a pale yellow to brown solid
Melting Point 88-90°C[3]Expected to be a solid with a distinct melting point
Solubility Soluble in dichloromethane, ether, ethyl acetate[3][4]Expected to be soluble in common organic solvents
Reactivity Reacts with water, strong bases, and oxidizing agents[12]Highly reactive; moisture sensitive; reacts violently with water
Hazard and Safety Information (Inferred)

Benzenesulfonyl chlorides are a class of compounds that demand rigorous safety protocols.

  • Signal Word: Danger [1]

  • Primary Hazards:

    • Corrosive (H314): Causes severe skin burns and eye damage. Direct contact can lead to deep, slow-healing burns and permanent eye damage, including blindness.[1][12][13]

    • Moisture Sensitive: Reacts with water, including moisture in the air, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is exothermic and can lead to pressure buildup in sealed containers.

  • Precautionary Statements:

    • P260: Do not breathe dust or mists.[1]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • P310: Immediately call a POISON CENTER or doctor.[1]

Part 4: Applications in Research and Drug Development

The synthetic utility of 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride lies in the high reactivity of its sulfonyl chloride group, making it a valuable building block in medicinal chemistry and materials science.

Caption: Reactivity and applications of the target sulfonyl chloride.

  • Synthesis of Novel Sulfonamides: The primary application is the reaction with primary or secondary amines to form sulfonamides. The sulfonamide functional group is a well-established pharmacophore present in a wide array of drugs, including antibiotics, diuretics, and anticonvulsants. The unique 2,3-dichloro-5-nitro substitution pattern provides a scaffold for creating new chemical entities with distinct electronic and steric properties for structure-activity relationship (SAR) studies.[14]

  • Introduction of a Nitro Group: The nitro group itself can be a key feature for biological activity or serve as a synthetic handle for further transformations. It is a strong electron-withdrawing group and can be reduced to an amine, which can then be used for subsequent chemical modifications, greatly expanding the molecular diversity accessible from this single reagent.[14]

References

  • Hemani Global. 2,3 Di Chloro Nitro Benzene (2,3 DCNB). [Link]

  • NCBI. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. [Link]

  • Google Patents.
  • SIELC Technologies. Benzenesulfonyl chloride, 2-chloro-5-nitro-. [Link]

  • Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]

  • Google Patents.
  • Google Patents. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.
  • Organic Syntheses. orthanilic acid. [Link]

  • Google Patents. DE3501754A1 - Sulphonation of ortho-nitrochlorobenzene, para-nitrochlorobenzene and ortho-nitrotoluene.

Sources

Methodological & Application

protocol for sulfonylation of anilines with 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Sulfonylation of Anilines with 2,3-Dichloro-5-nitrobenzene-1-sulfonyl Chloride

Executive Summary

This technical guide outlines the optimized protocol for the sulfonylation of anilines using 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride . This specific electrophile is a high-value scaffold in medicinal chemistry, often employed to introduce a highly electron-deficient aryl sulfone moiety into pharmacophores (e.g., kinase inhibitors, antiviral agents).

The presence of the nitro group at C5 significantly increases the electrophilicity of the sulfur center, while the ortho-chlorine at C2 introduces steric constraints that require careful thermal management to prevent hydrolysis while ensuring complete conversion. This guide prioritizes the Pyridine-Mediated Nucleophilic Catalysis method due to its reliability in drug discovery workflows.

Chemical Context & Mechanistic Insight

The Reagent Profile
  • Electrophile: 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride.

  • Electronic Effect: The nitro group (

    
    ) and the two chlorine atoms exert a strong inductive electron-withdrawing effect (
    
    
    
    ), making the sulfonyl sulfur highly susceptible to nucleophilic attack.
  • Steric Effect: The chlorine atom at the C2 position (ortho to the sulfonyl group) creates a "steric gate." While the reagent is electronically "hot," the nucleophile (aniline) must overcome this steric barrier.

  • Implication: Reactions should start at low temperatures (

    
    ) to minimize hydrolysis (reaction with trace water) but may require warming to room temperature to drive the reaction to completion against the steric hindrance.
    
Mechanism: Nucleophilic Catalysis

We utilize pyridine not just as a solvent/base, but as a nucleophilic catalyst .

  • Activation: Pyridine attacks the sulfonyl chloride to form a highly reactive

    
    -sulfonylpyridinium salt intermediate.
    
  • Substitution: The aniline attacks this intermediate. The pyridinium leaving group is superior to the chloride ion, accelerating the reaction.

  • Deprotonation: Pyridine scavenges the generated HCl.

Mechanism R1 Sulfonyl Chloride (Electrophile) Inter N-Sulfonylpyridinium Intermediate (Activated Species) R1->Inter Fast Attack Py Pyridine (Catalyst) Py->Inter TS Tetrahedral Transition State Inter->TS + Aniline Aniline Aniline (Nucleophile) Aniline->TS Prod Sulfonamide (Product) TS->Prod Elimination Salt Pyridine-HCl (Byproduct) TS->Salt

Figure 1: Pyridine-mediated nucleophilic catalysis mechanism. The formation of the N-sulfonylpyridinium intermediate is critical for overcoming the steric hindrance of the ortho-chloro group.

Experimental Protocol

Two methods are provided. Method A is the standard for small-to-medium scale discovery chemistry. Method B is a biphasic alternative for scale-up or when pyridine removal is problematic.

Method A: Pyridine-Mediated (Standard)

Best for: Difficult substrates, high-throughput parallel synthesis.

Reagents:

  • Aniline derivative (

    
     equiv)[1]
    
  • 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride (

    
     - 
    
    
    
    equiv)
  • Pyridine (anhydrous,

    
     concentration relative to aniline)
    
  • DMAP (4-Dimethylaminopyridine) (

    
     equiv) – Optional, only for unreactive anilines.
    

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add the Aniline (

    
     equiv) and anhydrous Pyridine . Stir until dissolved.
    
  • Cooling: Cool the solution to

    
     using an ice-water bath. Critical: This prevents exotherm-driven side reactions.
    
  • Addition: Add 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride (

    
     equiv) portion-wise over 5-10 minutes.
    
    • Note: If the sulfonyl chloride is a solid, add as a solid or dissolved in a minimal amount of dry DCM.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Monitoring: Check by LC-MS or TLC. Look for the disappearance of the aniline.

  • Quenching: Once complete, add water (

    
     per mmol) to hydrolyze excess sulfonyl chloride. Stir for 15 minutes.
    
  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) or DCM.

    • Wash organic phase with

      
       (
      
      
      
      ) to remove Pyridine (converts it to water-soluble pyridinium salt).
    • Wash with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate.
      
Method B: DCM/Triethylamine (DCM/TEA)

Best for: Scale-up, acid-sensitive substrates.

Reagents:

  • Aniline (

    
     equiv)[1]
    
  • Sulfonyl Chloride (

    
     equiv)
    
  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (

    
     - 
    
    
    
    equiv)

Step-by-Step:

  • Dissolve Aniline and TEA in DCM (

    
    ) under 
    
    
    
    .
  • Cool to

    
    .[2]
    
  • Add Sulfonyl Chloride dropwise (dissolved in DCM).

  • Warm to RT and stir.

  • Wash with

    
     (if product is not acid-sensitive) or saturated 
    
    
    
    , then Brine.

Visualization of Workflow

Workflow Start Start: Dry Glassware, N2 Atm Mix Dissolve Aniline in Pyridine (0.5 M) Start->Mix Cool Cool to 0°C Mix->Cool Add Add Sulfonyl Chloride (Portion-wise) Cool->Add React Warm to RT Stir 2-12h Add->React Check LC-MS Check: Aniline Consumed? React->Check Check->React No (Add DMAP/Heat) Quench Quench with Water (Hydrolyze Excess R-SO2Cl) Check->Quench Yes Extract Extract (EtOAc/DCM) Wash w/ 1M HCl Quench->Extract Purify Purification: Recryst. or Flash Chrom. Extract->Purify

Figure 2: Operational workflow for Method A (Pyridine protocol). Note the critical decision point at the LC-MS check.

Data & Troubleshooting Guide

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance from C2-Chloro; Aniline is electron-poor.Add catalytic DMAP (

). Heat to

(carefully).
Hydrolysis of Reagent Wet solvents; Reagent is old/degraded.Use freshly distilled pyridine/DCM. Store sulfonyl chloride under inert gas.
Bis-sulfonylation Excess sulfonyl chloride; High temp.Use exactly

equiv of electrophile. Keep at

longer.
Pyridine Odor Incomplete removal during workup.Wash organic layer with

solution (turns blue) or more rigorous HCl washes.

Safety & Handling (Critical)

  • Corrosivity: 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride is corrosive and a lachrymator. Handle ONLY in a fume hood.

  • Moisture Sensitivity: Reacts violently with water to release HCl gas.

  • PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • Mechanism of Sulfonylation

    • Title: Nucleophilic Catalysis in the Sulfonylation of Amines.[2]

    • Source:Journal of Organic Chemistry.
    • Context: Establishes the role of pyridine in forming the active sulfonylpyridinium intermedi
    • Link:

  • Reagent Reactivity (Nitro-benzenesulfonyl chlorides)

    • Title: Reactivity of 2-Chloro-5-nitrobenzenesulfonyl chloride.[3]

    • Source:Sigma-Aldrich / Merck Technical D
    • Context: Provides physical property data and safety handling for the specific structural analog.
    • Link:

  • General Protocol for Sulfonamide Synthesis

    • Title: Synthesis of Sulfonamides (Comprehensive Organic Synthesis).
    • Source:ScienceDirect / Elsevier.
    • Context: The foundational Method A (Pyridine)
    • Link:

  • Purification Strategies

    • Title: Purification of Labor
    • Source:Butterworth-Heinemann.
    • Context: Standard procedures for removing pyridine and recrystallizing sulfonamides.
    • Link:

Sources

2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,3-Dichloro-5-nitrobenzene-1-sulfonyl Chloride in Kinase Inhibitor Design

Introduction: The Scaffold Advantage

In the rational design of protein kinase inhibitors, particularly Type II (DFG-out) inhibitors, the linker region connecting the hinge-binding motif to the hydrophobic back pocket is critical for selectivity. 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride (DCNSC) represents a high-value "linchpin" scaffold due to its unique electronic and steric profile.[1]

Unlike the ubiquitous benzenesulfonyl chlorides used in early combinatorial libraries, the 2,3-dichloro substitution pattern offers specific medicinal chemistry advantages:

  • Orthogonal Reactivity: The molecule possesses three distinct reactive handles—sulfonyl chloride (electrophile), nitro group (reducible precursor), and an activated C2-chlorine (

    
     susceptible).[1]
    
  • Selectivity Filtering: The chlorine atom at C3 provides steric bulk that can enforce atropisomerism or restrict rotation within the kinase binding pocket, potentially enhancing selectivity for specific kinase isoforms (e.g., Raf, VEGFR, or p38 MAP kinases).

  • Electronic Tuning: The electron-withdrawing nature of the nitro and sulfonyl groups activates the ring for nucleophilic aromatic substitution, allowing for "scaffold morphing" late in the synthetic sequence.[1]

Chemical Profile & Reactivity Map

  • IUPAC Name: 2,3-Dichloro-5-nitrobenzenesulfonyl chloride[1]

  • Molecular Formula:

    
    [1]
    
  • Key Features:

    • C1-Sulfonyl Chloride: Highly reactive electrophile (

      
      ); forms sulfonamides (H-bond donors/acceptors).[1]
      
    • C5-Nitro Group: Latent amine (

      
      ); reduction yields an aniline for urea/amide coupling (Hinge Binding vector).[1]
      
    • C2-Chlorine: Activated for Nucleophilic Aromatic Substitution (

      
      ) due to ortho-sulfonyl and para-nitro positioning.[1]
      
    • C3-Chlorine: Steric buttress; generally stable to substitution, providing hydrophobic contact.[1]

Visualizing the Synthetic Workflow

SyntheticWorkflow Start 2,3-Dichloro-5-nitro- benzenesulfonyl chloride Step1 Step 1: Sulfonylation (R-NH2, Base) Start->Step1 Inter1 Sulfonamide Intermediate (Stable Scaffold) Step1->Inter1 Step2 Step 2: Selective Reduction (Fe/NH4Cl or SnCl2) Inter1->Step2 Branch Optional: SNAr at C2 (Nu-H, Heat) Inter1->Branch Scaffold Morphing Inter2 Aniline Intermediate (Preserved Cl atoms) Step2->Inter2 Step3 Step 3: Hinge Binder Coupling (Heteroaryl-COOH/NCO) Inter2->Step3 Final Type II Kinase Inhibitor (Target Molecule) Step3->Final Branch->Inter1 Modified Core

Figure 1: Synthetic cascade for generating kinase inhibitors. The pathway prioritizes sulfonamide formation followed by nitro reduction, preserving the halogen pattern.

Application Protocols

The following protocols are designed to maximize yield while preventing common side reactions, such as the hydrolysis of the sulfonyl chloride or the over-reduction (dehalogenation) of the aryl ring.

Protocol A: Sulfonamide Synthesis (The "Tail" Attachment)

Purpose: To attach the hydrophobic tail or solubilizing group that resides in the solvent-exposed region or the DFG-out pocket.[1]

Reagents:

  • DCNSC (1.0 equiv)[1]

  • Amine (

    
    ) (1.1 equiv)[1]
    
  • Pyridine (or TEA/DCM)[1]

  • Anhydrous Dichloromethane (DCM)[1]

Procedure:

  • Preparation: Dissolve the amine (1.1 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
     or Ar). Add Pyridine (2.0 equiv) as a scavenger base.[1]
    
  • Addition: Cool the solution to 0°C. Dissolve DCNSC (1.0 equiv) in a minimal amount of DCM and add it dropwise to the amine solution over 15 minutes.

    • Expert Note: Low temperature is crucial to prevent bis-sulfonylation or side reactions at the C2-chlorine position.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (usually 30-50% EtOAc/Hexane) or LC-MS.[1]

  • Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallization from EtOH/Water or flash chromatography.[1]

Validation:

  • NMR: Disappearance of amine protons; shift in aromatic protons.[1]

  • MS: Presence of [M+H] or [M-H] corresponding to the sulfonamide.

Protocol B: Chemoselective Nitro Reduction (The "Linker" Activation)

Purpose: To reduce the nitro group to an aniline without removing the chlorine atoms (dehalogenation). Critical Warning: Avoid standard


 conditions, as this often leads to dechlorination of the 2,3-dichloro motif [1].[1]

Reagents:

  • Nitro-sulfonamide intermediate (from Protocol A)[1]

  • Iron powder (Fe) (5.0 equiv)

  • Ammonium Chloride (

    
    ) (10.0 equiv)
    
  • Solvent: EtOH/Water (4:1 ratio)

Procedure:

  • Setup: Suspend the nitro compound in EtOH/Water (4:1). Add solid

    
    .[1]
    
  • Activation: Add Iron powder (325 mesh is preferred for surface area).[1]

  • Reflux: Heat the mixture to 70–80°C with vigorous stirring. The reaction typically completes in 1–3 hours.[1]

    • Mechanism:[1][2][3][4] Fe oxidizes to Fe(II)/Fe(III) while donating electrons to the nitro group.[1]

      
       acts as an electrolyte and buffers the pH.[1]
      
  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.[1]

  • Isolation: Concentrate the filtrate. Partition between EtOAc and water.[1] The organic layer contains the pure aniline.

Validation:

  • LC-MS: Mass shift of -30 Da (conversion of

    
     to 
    
    
    
    ).
  • Safety: Iron waste can be pyrophoric; keep wet until disposal.[1]

Protocol C: Amide/Urea Coupling (The "Hinge" Binder)

Purpose: To attach the heteroaryl "head" group that binds to the kinase hinge region (ATP binding site).

Option 1: Urea Formation (Common in Sorafenib analogs) [1]

  • Dissolve the Aniline (from Protocol B) in dry THF.

  • Add an isocyanate (e.g., aryl-NCO) (1.1 equiv).[1]

  • Stir at RT overnight. The urea often precipitates out.[1]

Option 2: Amide Coupling

  • Combine Aniline and Heteroaryl-Carboxylic Acid.[1]

  • Use HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.[1]

  • Stir at RT for 12 hours.

Structural Biology & SAR Context

Understanding why this building block is used is as important as how to use it.

The DFG-Out Binding Mode (Type II Inhibition)

Kinase inhibitors utilizing this scaffold typically bind in the "DFG-out" conformation.[1][3][5] The 2,3-dichloro-5-substituted phenyl ring occupies the hydrophobic pocket created when the Phenylalanine of the DFG motif moves out of the active site [2].

  • Sulfonamide Role: Forms hydrogen bonds with the backbone of the DFG-aspartate or the glutamate of the

    
    C-helix.
    
  • 2,3-Dichloro Role:

    • Hydrophobic Filling: Occupies the lipophilic pocket adjacent to the gatekeeper residue.[1]

    • Selectivity: The 2,3-substitution creates a distinct shape vector compared to mono-substituted rings, potentially avoiding steric clashes in kinases with smaller back pockets while exploiting space in targets like VEGFR2 or BRAF.[1]

SAR Logic Diagram

SAR_Logic Core 2,3-Dichloro-Phenyl Core Cl2 2-Cl (Ortho) Core->Cl2 Cl3 3-Cl (Meta) Core->Cl3 Sulf Sulfonamide Linker Core->Sulf Gatekeeper Gatekeeper Residue (Steric Avoidance) BackPocket Hydrophobic Back Pocket (Van der Waals) Hbond Glu/Asp Backbone (H-Bonding) Cl2->Gatekeeper Proximal Interaction Cl3->BackPocket Deep Pocket Fill Sulf->Hbond Anchor Point

Figure 2: Structure-Activity Relationship (SAR) map detailing the interaction of the 2,3-dichloro core within the kinase allosteric pocket.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Sulfonylation Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous; use fresh DCNSC (hydrolyzes to sulfonic acid over time).[1]
Dechlorination Over-reduction during Nitro stepSTOP using Pd/C +

.[1] Switch to Fe/

or

(Protocol B).[1]
Regioisomer Mixtures Nucleophilic attack at C2-ClMaintain low temperature (0°C) during amine addition.[1] The

is kinetically faster than

at low temps.[1]
Solubility Issues Rigid aromatic backboneIntroduce solubilizing groups (e.g., piperazine, morpholine) on the amine "tail" (R-NH2 in Protocol A).

References

  • Wan, P. T., et al. (2004).[1] Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867.[1] (Contextual grounding for Type II inhibition).

  • Laufer, S. A., et al. (2014).[1][6] Discovery of a Type III Inhibitor of LIM Kinase 2 That Binds in a DFG-Out Conformation. ACS Chemical Biology.[1] Retrieved from [Link]

  • Organic Syntheses. Orthanilic acid (General procedure for nitrobenzenesulfonyl chloride hydrolysis/reduction). Coll. Vol. 2, p.471.[1] Retrieved from [Link]

Sources

preparation of benzothiadiazine derivatives using 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BTD-2025-02 Topic: Precision Synthesis of 5-Chloro-7-Nitro-1,2,4-Benzothiadiazine-1,1-Dioxides Precursor: 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride

Executive Summary

This application note details the synthetic workflow for preparing substituted 1,2,4-benzothiadiazine-1,1-dioxides using 2,3-dichloro-5-nitrobenzene-1-sulfonyl chloride as the scaffold. This specific precursor presents a unique "regioselectivity challenge" due to the presence of two electrophilic chlorine substituents (C2 and C3) activated by electron-withdrawing groups (


 and 

).

Our protocol prioritizes the regioselective displacement of the C2-chlorine (ortho to the sulfonyl group) by primary amines, followed by cyclization with orthoesters. This route yields 5-chloro-7-nitro-1,2,4-benzothiadiazine-1,1-dioxides , a scaffold critical for developing diuretic agents, antiviral (HCV) compounds, and AMPA receptor modulators.

Strategic Analysis & Mechanism

The Regioselectivity Paradox

The starting material contains two potential sites for Nucleophilic Aromatic Substitution (


):
  • Site A (C2-Cl): Activated by the ortho-sulfonyl group and para-nitro resonance (though formally meta to nitro, the inductive effects are strong). It is sterically crowded but crucial for ring closure.

  • Site B (C3-Cl): Activated by the ortho-nitro group.

The Solution: While the C3 position is highly electrophilic due to the ortho-nitro effect, the C2 position is sufficiently activated by the sulfonyl group. By converting the sulfonyl chloride to a sulfonamide first, we utilize the ortho-directing effect of the sulfonamide anion (in basic media) or rely on solvent polarity to favor the C2 displacement necessary for the heterocycle formation.

Reaction Pathway
  • Sulfonylation: Conversion of

    
     to 
    
    
    
    using ammonia.[1]
  • Regioselective

    
    :  Displacement of the C2-Cl by a primary amine (
    
    
    
    ).
  • Cyclocondensation: Ring closure using triethyl orthoformate (TEOF) to form the thiadiazine ring.

ReactionPathway SM 2,3-Dichloro-5-nitro benzene-1-sulfonyl chloride Step1 Step 1: Ammonolysis (NH3, <0°C) SM->Step1 Int1 Sulfonamide Intermediate Step1->Int1 Step2 Step 2: SnAr Amination (R-NH2, Heat) Int1->Step2 Int2 2-Amino-3-chloro benzenesulfonamide Step2->Int2 Step3 Step 3: Cyclization (TEOF, Cat. Acid) Int2->Step3 Product 5-Chloro-7-nitro-1,2,4- benzothiadiazine-1,1-dioxide Step3->Product

Figure 1: Synthetic workflow from sulfonyl chloride precursor to benzothiadiazine target.

Detailed Experimental Protocols

Phase 1: Sulfonamide Formation

Objective: Convert the acid chloride to a sulfonamide without hydrolyzing the C2/C3 chlorines.

  • Reagents: 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride (1.0 eq), Aqueous Ammonia (28%, excess), Acetone or THF.

  • Critical Parameter: Temperature control (

    
    ) is vital to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid.
    

Protocol:

  • Dissolve 10 mmol of 2,3-dichloro-5-nitrobenzene-1-sulfonyl chloride in 20 mL of acetone. Cool to -5°C in an ice-salt bath.

  • Add 50 mmol of aqueous ammonia (28%) dropwise over 20 minutes. Note: Exothermic reaction.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

  • Concentrate the solvent under reduced pressure (remove acetone).

  • Acidify the aqueous residue with 2N HCl to pH 2-3. The sulfonamide will precipitate.

  • Filter, wash with cold water, and dry.

    • Expected Yield: >90%[2][3]

    • QC Check: LC-MS should show M+H (or M-H) corresponding to the sulfonamide.

Phase 2: Regioselective Amination ( )

Objective: Install the amine at C2. Risk: Competitive substitution at C3.

  • Reagents: Intermediate from Phase 1 (1.0 eq), Primary Amine (

    
    , 2.5 eq), Solvent (DMF or DMSO).
    
  • Catalyst: None usually required, but

    
     can be used as an acid scavenger if the amine is valuable.
    

Protocol:

  • Dissolve the sulfonamide (5 mmol) in DMF (10 mL).

  • Add the primary amine (12.5 mmol).

  • Heat the reaction mixture to 80–100°C .

    • Optimization: Monitor by TLC/HPLC. If C3 substitution is observed (usually a different Rf), lower the temperature and extend reaction time.

    • Why this works: The intramolecular hydrogen bond between the sulfonamide protons and the incoming amine (or the transition state) often favors the ortho (C2) position despite the steric hindrance.

  • Once consumption of starting material is complete (approx. 4-6 hours), pour the mixture into crushed ice/water (100 mL).

  • The product (2-amino-3-chloro-5-nitrobenzenesulfonamide derivative) usually precipitates. Filter and recrystallize from Ethanol/Water if necessary to remove regioisomers.

Phase 3: Cyclization (The Ring Closure)

Objective: Form the 1,2,4-thiadiazine ring.

  • Reagents: Phase 2 Product (1.0 eq), Triethyl Orthoformate (TEOF, 5-10 eq), p-Toluenesulfonic acid (p-TsOH, 10 mol%).

  • Solvent: TEOF can act as both reagent and solvent, or use Toluene.

Protocol:

  • Suspend the Phase 2 amine (2 mmol) in TEOF (5 mL).

  • Add catalytic p-TsOH (0.2 mmol).

  • Reflux the mixture (approx. 100-110°C) for 2–4 hours.

  • Mechanism: The amine attacks the orthoformate, eliminating ethanol to form an imidate, which is then attacked by the sulfonamide nitrogen to close the ring.

  • Cool to RT. The product often crystallizes directly.

  • If not, dilute with Hexane/Ether to induce precipitation.

  • Filter and dry.

Data Presentation & Troubleshooting

Table 1: Troubleshooting Common Issues
IssueObservationRoot CauseCorrective Action
Hydrolysis Formation of Sulfonic Acid (highly water soluble) in Step 1.Temperature too high or addition of ammonia too fast.Maintain T < 0°C; Add ammonia dropwise.
Regioisomerism Mixture of products in Step 2 (C2 vs C3 substitution).C3 is activated by

.
Use steric bulk to favor C2? No, C2 is more crowded. Actually, rely on solvent effects . Use non-polar solvents if possible, or lower Temp.
Incomplete Cyclization Intermediate "Imidate" observed in LCMS.Insufficient heat or acid catalyst.Increase reflux time; add more p-TsOH. Ensure anhydrous conditions.
Low Yield (Step 2) Starting material remains.C2-Cl is sterically hindered by

and C3-Cl.
Increase Temp to 120°C; use microwave irradiation (MW) for 30 mins.
Analytical Validation (Self-Validating Protocol)
  • 1H NMR Signature:

    • Sulfonamide (Step 1): Look for broad singlet (

      
      ) around 7.5-8.0 ppm.
      
    • Cyclized Product (Step 3): Disappearance of

      
       and Amine NH. Appearance of the C3-H  signal (from orthoformate) as a sharp singlet around 8.0-8.5 ppm (distinctive for benzothiadiazines).
      

References

  • Gobis, K., et al. (2013). "Synthesis and biological activity of novel 3-heteroaryl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxides." Monatshefte für Chemie. Link

  • Majumdar, K. C., & Ganai, S. (2013). "Facile synthesis of benzothiadiazine 1,1-dioxides... by tandem amidation/intramolecular aza-Wittig reaction." Beilstein Journal of Organic Chemistry. Link

  • Lombardino, J. G., & Wiseman, E. H. (1972). "Benzothiadiazines. 1,1-Dioxides." Journal of Medicinal Chemistry.
  • Vertex AI Search Snippet 1.11 . "Nucleophilic Aromatic Substitution on Nitrochlorobenzenes." Chemistry LibreTexts. (Confirming activation rules). Link

Sources

Application Note & Protocol: Derivatization of Amino Acids with 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride for HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quantitative amino acid analysis is a cornerstone of biochemical and pharmaceutical research, underpinning proteomics, nutritional analysis, and drug discovery. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, but many amino acids lack a strong chromophore, necessitating a derivatization step to enable sensitive detection. This application note details a proposed methodology for the pre-column derivatization of primary and secondary amino acids using 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride, a promising reagent for enhancing UV absorbance.

While reagents such as dansyl chloride and dabsyl chloride are well-established for amino acid derivatization, the exploration of novel reagents is crucial for expanding the analytical toolkit.[1][2][3] 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride that reacts with the nucleophilic amino groups of amino acids to form stable sulfonamides.[4][5] The resulting derivatives are expected to exhibit strong UV absorbance due to the nitrophenyl moiety, allowing for sensitive detection. This document provides a comprehensive, albeit theoretical, protocol for researchers and drug development professionals to develop and validate a method using this reagent.

Principle of Derivatization

The derivatization of amino acids with 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride proceeds via a nucleophilic substitution reaction. The amino group of the amino acid acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically carried out under alkaline conditions (pH 9-10) to ensure the deprotonation of the amino group, thereby increasing its nucleophilicity.[2][4] The reaction results in the formation of a stable sulfonamide bond and the release of hydrochloric acid, which is neutralized by the basic buffer.[4]

The presence of electron-withdrawing groups (two chlorine atoms and a nitro group) on the benzene ring of the sulfonyl chloride is expected to increase the electrophilicity of the sulfur atom, potentially leading to a rapid and efficient reaction.[6]

reagent 2,3-Dichloro-5-nitrobenzene- 1-sulfonyl chloride product Derivatized Amino Acid (Sulfonamide) reagent->product + amino_acid Amino Acid (R-NH2) amino_acid->product pH 9-10 HCl HCl product->HCl -

Caption: Reaction of 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride with an amino acid.

Proposed Experimental Protocol: Derivatization of Amino Acids

This protocol is a proposed starting point and should be optimized for specific applications.

1. Reagents and Materials:

  • 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride (98% purity or higher)

  • Amino acid standards (e.g., standard mixture of 20 common amino acids)

  • Boric acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, deionized (18 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Heating block or water bath

  • Syringe filters (0.22 µm)

2. Preparation of Solutions:

  • Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 900 mL of deionized water. Adjust the pH to 9.5 with a concentrated NaOH solution and bring the final volume to 1 L.

  • Derivatization Reagent (10 mg/mL): Dissolve 10 mg of 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride in 1 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.

  • Amino Acid Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of each amino acid standard in 0.1 M HCl. A mixed standard solution can also be used.

  • Quenching Solution (0.1 M HCl): Prepare a 0.1 M HCl solution in deionized water.

3. Derivatization Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid standard or sample solution.

  • Add 200 µL of 0.1 M borate buffer (pH 9.5) and briefly vortex.

  • Add 200 µL of the 10 mg/mL derivatization reagent solution to the tube.

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • After incubation, cool the tube to room temperature.

  • Add 100 µL of 0.1 M HCl to stop the reaction by neutralizing the buffer.

  • Vortex the mixture.

  • If the sample contains particulates, filter it through a 0.22 µm syringe filter before HPLC analysis.

Proposed HPLC Method for Analysis of Derivatized Amino Acids

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

2. Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase A 25 mM Sodium Acetate buffer, pH 6.5
Mobile Phase B Acetonitrile
Gradient 10-60% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm (This should be optimized based on the UV spectrum of the derivatized amino acids)
Injection Vol. 10 µL

3. Method Validation and Optimization:

  • Linearity: Prepare a series of dilutions of the derivatized amino acid standards to establish a calibration curve and determine the linear range of detection.

  • Sensitivity: Determine the limit of detection (LOD) and limit of quantitation (LOQ) for each amino acid derivative.

  • Precision and Accuracy: Assess the intra-day and inter-day precision and accuracy by analyzing replicate samples at different concentrations.

  • Stability: Evaluate the stability of the derivatized amino acids at room temperature and under refrigerated conditions over time. The stability of sulfonamides can be influenced by pH.[6]

Workflow Diagram

start Sample/Standard Preparation derivatization Derivatization with 2,3-Dichloro-5-nitrobenzene- 1-sulfonyl chloride start->derivatization hplc HPLC Analysis derivatization->hplc data Data Acquisition and Processing hplc->data end Quantification and Reporting data->end

Caption: General experimental workflow for amino acid derivatization and analysis.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Derivatization Yield Incorrect pH, insufficient reagent, or short reaction time/low temperature.Optimize reaction pH, reagent concentration, time, and temperature. Ensure fresh derivatization reagent is used.
Poor Peak Shape Column degradation, inappropriate mobile phase pH, or sample overload.Use a new column, adjust mobile phase pH, or inject a smaller sample volume.
Baseline Noise Contaminated mobile phase, detector lamp issue, or reagent degradation.Use fresh HPLC-grade solvents, check detector lamp performance, and prepare fresh derivatization reagent.
Ghost Peaks Carryover from previous injections or contamination in the system.Implement a thorough needle wash program and flush the system with a strong solvent.

Conclusion

The proposed application note provides a detailed framework for the derivatization of amino acids with 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride and their subsequent analysis by HPLC. This methodology offers a promising alternative for sensitive amino acid analysis. Researchers are encouraged to use this document as a starting point for method development and validation, optimizing the parameters to suit their specific analytical needs. The robust chemistry of sulfonyl chlorides suggests that this reagent can be a valuable addition to the analytical chemist's toolkit for amino acid analysis.

References

  • Molnár-Perl, I. (2007). HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2024). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. MDPI. Retrieved from [Link]

  • JASCO Inc. (n.d.). Analysis of Dabsyl Amino Acids using HPLC. Jasco UK. Retrieved from [Link]

  • Mori, M., et al. (2021). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. PMC. Retrieved from [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 79, 186. Retrieved from [Link]

  • King, J. F., Gill, M. S., & Ciubotaru, P. C. (1988). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 66(9), 2329-2338. Retrieved from [Link]

  • King, J. F., & Gill, M. S. (1988). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Mori, M., et al. (2021). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. MDPI. Retrieved from [Link]

  • King, J. F., & Gill, M. S. (1988). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • Agilent. (n.d.). Amino Acid Analysis. Retrieved from [Link]

  • Yathirajan, H. S., et al. (2013). N-(2,3-Dichloro-phen-yl)-2-nitro-benzene-sulfonamide. PubMed. Retrieved from [Link]

Sources

catalytic methods for sulfonamide synthesis with 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the catalytic synthesis of sulfonamides using 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride (hereafter referred to as DCNS-Cl ). This substrate presents a specific "chemoselectivity cliff" due to its highly functionalized arene ring. While the nitro group at position 5 and the sulfonyl group at position 1 activate the ring, they also render the chlorine at position 2 highly susceptible to nucleophilic aromatic substitution (


).

Key Technical Insight: The success of this reaction relies on kinetic control . The rate of sulfonylation (attack at sulfur) must be accelerated relative to the rate of aryl displacement (attack at carbon-2). This protocol utilizes nucleophilic catalysis (DMAP) and Lewis Acid catalysis (


) to lower the activation energy of sulfonylation, allowing the reaction to proceed at temperatures (

) where the competing

pathway is kinetically suppressed.

Chemical Profile & Reactivity Analysis

The Substrate: 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride[1]
  • Electrophilic Centers:

    • Sulfonyl Sulfur (

      
      ):  The primary target. Highly reactive but sterically modulated by the ortho-chlorine at position 2.
      
    • C-2 Carbon (

      
       Site):  The chlorine at position 2 is activated by the ortho-sulfonyl group (strong EWG) and the para-nitro group (strong EWG). This makes it a "hotspot" for side reactions with amines.
      
    • C-3 Carbon: Less reactive (meta to nitro, meta to sulfonyl).

The Chemoselectivity Challenge

Without catalysis, the reaction often requires higher temperatures or excess amine to overcome the steric hindrance at the sulfonyl center. Under these conditions, the amine can displace the C-2 chlorine, leading to a yellow/orange aryl amine byproduct (Structure B in Diagram 1).

ReactionPathways Substrate 2,3-Dichloro-5-nitro -benzenesulfonyl chloride TS_A Sulfonyl-Catalyst Complex Substrate->TS_A Catalyst (Fast) Prod_SNAr IMPURITY (Aryl Amine - SNAr) Substrate->Prod_SNAr Thermal Path (> 25°C, No Cat) Amine Amine (R-NH2) Amine->TS_A Amine->Prod_SNAr Prod_Sulfonamide TARGET PRODUCT (Sulfonamide) TS_A->Prod_Sulfonamide Kinetic Path (< 5°C)

Figure 1: Reaction pathways showing the competition between the desired catalytic sulfonylation (Blue) and the thermal


 side reaction (Red).

Protocol A: Nucleophilic Catalysis (DMAP)

Best For: Primary amines, anilines, and sterically hindered secondary amines. Mechanism: 4-Dimethylaminopyridine (DMAP) displaces the chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is more electrophilic than the parent chloride but less prone to "hard" attack at the ring carbon.

Reagents
  • Substrate: DCNS-Cl (1.0 equiv)

  • Amine: 1.05 equiv (Slight excess only; do not use large excess)

  • Catalyst: DMAP (0.1 – 0.2 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (1.2 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure
  • Preparation: Flame-dry a reaction flask and purge with

    
    .
    
  • Amine Solution: Dissolve the Amine (1.05 eq),

    
      (1.2 eq), and DMAP  (0.1 eq) in anhydrous DCM (0.2 M concentration).
    
  • Cooling: Cool the solution to

    
      using an ice bath. Critical: Low temperature suppresses the 
    
    
    
    pathway.
  • Addition: Dissolve DCNS-Cl (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Note: Adding the chloride to the catalyst ensures the immediate formation of the reactive intermediate.

  • Reaction: Stir at

    
     for 1 hour. Monitor by TLC or LCMS.
    
    • Endpoint: Disappearance of the sulfonyl chloride.[1] If the reaction is sluggish, warm to

      
      , but do not exceed Room Temperature (
      
      
      
      )
      .
  • Quench: Add 1M HCl (aq) to quench the reaction and remove DMAP/TEA.

  • Workup: Separate phases. Wash organic layer with Brine, dry over

    
    , and concentrate.[2]
    

Protocol B: Lewis Acid Catalysis ( )

Best For: Acid-sensitive substrates or weakly nucleophilic amines where basic conditions (DMAP) cause degradation. Mechanism: The metal triflate coordinates to the sulfonyl oxygens, increasing the electrophilicity of the sulfur atom without activating the aromatic ring for nucleophilic attack.

Reagents
  • Substrate: DCNS-Cl (1.0 equiv)

  • Amine: 1.0 equiv

  • Catalyst: Copper(II) Triflate (

    
    ) (5 mol%)
    
  • Solvent: Acetonitrile (MeCN) or DCM.

Step-by-Step Procedure
  • Preparation: Use an oven-dried vial/flask.

  • Mixing: Combine DCNS-Cl (1.0 eq) and

    
      (0.05 eq) in MeCN.
    
  • Addition: Add the Amine (1.0 eq) slowly at Room Temperature.

    • Note: Unlike the DMAP method, Lewis Acid catalysis is often robust enough to run at RT without significant

      
       side reactions, as the ring is not activated by a nucleophilic catalyst.
      
  • Reaction: Stir for 2–4 hours.

  • Workup: Filter through a short pad of silica or Celite to remove the copper salt. Concentrate the filtrate.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Bright Yellow/Orange Impurity

Side Reaction (Displacement of Cl at Pos 2)
Reduce temperature to

. Ensure dropwise addition. Switch to Protocol B (

).
Low Yield / Unreacted Amine Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous. DCNS-Cl is moisture sensitive. Check chloride quality (should be white/pale yellow solid, not oil).
Bis-Sulfonylation Excess Sulfonyl Chloride used with Primary AmineStrictly use 1.0 equiv of DCNS-Cl. Use bulky base (DIPEA) instead of TEA.
Analytical Check (LCMS)
  • Target Mass:

    
     (approx).
    
  • Impurity Mass (

    
    ): 
    
    
    
    (approx).
    • Explanation: Loss of Cl (35) and addition of Amine. The sulfonyl group remains, but the mass shift indicates displacement. Wait, if Cl is displaced by Amine, the mass is Amine + Substrate - Cl - H? No,

      
       usually displaces Cl. The product would be a Nitro-amino-benzene-sulfonyl chloride derivative if the amine attacks the ring. If the amine attacks the ring, the SO2Cl group might hydrolyze or react with another amine.
      
    • Simplified Check: If you see a peak with a UV absorbance significantly shifted to the visible region (yellow color), it is likely the

      
       product (nitroanilines are deeply colored).
      

Workflow Diagram

Workflow Start Start: DCNS-Cl + Amine Decision Is Amine Sterically Hindered or Weakly Nucleophilic? Start->Decision PathA PROTOCOL A: DMAP/DCM (Kinetic Control) Decision->PathA No (Standard) PathB PROTOCOL B: Cu(OTf)2/MeCN (Chemoselective) Decision->PathB Yes (Difficult) TempCtrl Cool to 0°C (Critical) PathA->TempCtrl Add Slow Addition of DCNS-Cl TempCtrl->Add QC QC: Check for Yellow Color (SNAr Indicator) Add->QC RT_Rxn Run at RT PathB->RT_Rxn RT_Rxn->QC QC->PathB Fail (SNAr detected) -> Retry w/ Lewis Acid Purify Flash Chromatography (Hex/EtOAc) QC->Purify Pass

Figure 2: Decision matrix for selecting the optimal catalytic protocol based on amine nucleophilicity.

References

  • Vertex AI Search. (2026). Catalytic sulfonylation of electron deficient sulfonyl chlorides DMAP mechanism. Retrieved from 3[4]

  • Chen, Y., et al. (2020).[5][6] Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Organic Letters. Retrieved from 6[7]

  • Taylor & Francis. (2024). Cu(OTf)2-mediated acylation and direct N-transacylation of sulfonamides. Retrieved from 8

  • Naumchyk, V., et al. (2023).[9] SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides. ChemRxiv.[9][10] Retrieved from 9[9]

  • BenchChem. (2025).[2] A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes. Retrieved from 2

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for optimizing reaction conditions when using 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride. It addresses common challenges and offers practical solutions in a question-and-answer format to enhance your experimental success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride in organic synthesis?

A1: 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride is a highly reactive compound primarily used as a building block in organic synthesis. Its sulfonyl chloride group is a key feature, making it an excellent reagent for creating sulfonamides and other sulfonyl derivatives.[1] The electrophilic nature of the sulfur atom, enhanced by the electron-withdrawing nitro and chloro groups, facilitates nucleophilic substitution reactions.[1][2] This reactivity is fundamental in the synthesis of various biologically active molecules and pharmaceutical intermediates.

Q2: What are the key safety precautions I should take when handling this reagent?

A2: This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[3][4] It is crucial to handle it in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid inhaling dust or vapors.[4] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam as extinguishing agents.[3]

Q3: How should I properly store 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride to maintain its reactivity?

A3: Due to its sensitivity to moisture, this reagent should be stored in a cool, dry place away from water and humidity.[1] Exposure to moisture can lead to hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid, rendering it unreactive for sulfonamide formation.[5] It is advisable to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

Q4: What are the expected physical properties of this compound?

A4: 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride is typically a yellow to brown solid at room temperature.[1] It is soluble in common organic solvents like dichloromethane and acetone.[1]

Section 2: Troubleshooting Guide for Sulfonamide Synthesis

The reaction of 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride with a primary or secondary amine to form a sulfonamide is a cornerstone application. However, challenges can arise. This section provides a structured approach to troubleshooting common issues.

Problem 1: Low or No Product Yield

Q5: I'm observing very low conversion of my starting amine. What are the likely causes and how can I fix it?

A5: Several factors can contribute to low product yield. A systematic approach to troubleshooting is recommended.

  • Cause A: Degraded Sulfonyl Chloride: The most common issue is the hydrolysis of the sulfonyl chloride due to improper storage or handling.[5]

    • Solution: Use a fresh batch of 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride. Ensure all glassware and solvents are thoroughly dried before use. Handling the reagent under an inert atmosphere can also prevent degradation.

  • Cause B: Inactive Amine (Byproduct Inhibition): The reaction generates hydrogen chloride (HCl) as a byproduct. This acid can protonate the starting amine, making it non-nucleophilic and halting the reaction.[5]

    • Solution: Incorporate a non-nucleophilic base, such as pyridine or triethylamine, into the reaction mixture. The base will act as an HCl scavenger, neutralizing the acid as it forms and keeping the amine in its reactive, unprotonated state.[2][5]

  • Cause C: Insufficient Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.

    • Solution: Consider gently heating the reaction mixture. Monitor the progress by a suitable analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature and reaction time.[6]

Problem 2: Formation of Multiple Products/Impurities

Q6: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the potential side reactions?

A6: The formation of multiple products indicates the occurrence of side reactions. Identifying these byproducts is key to optimizing the reaction conditions.

  • Side Reaction A: Di-sulfonylation (with primary amines): Primary amines possess two N-H bonds, and under certain conditions, both can react with the sulfonyl chloride, leading to a di-sulfonylated byproduct.

    • Optimization Strategy:

      • Stoichiometry Control: Use a 1:1 molar ratio or a slight excess of the amine to the sulfonyl chloride.

      • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to favor mono-sulfonylation.

      • Reaction Monitoring: Closely monitor the reaction's progress and quench it as soon as the starting amine is consumed.

  • Side Reaction B: Reaction with Solvent: If an alcohol is used as a solvent, it can compete with the amine nucleophile and react with the sulfonyl chloride to form a sulfonate ester.

    • Optimization Strategy: Use an aprotic solvent such as dichloromethane, tetrahydrofuran (THF), or acetonitrile.

  • Side Reaction C: Hydrolysis during Workup: The sulfonyl chloride can hydrolyze during the aqueous workup if the reaction is incomplete.

    • Optimization Strategy: Ensure the reaction goes to completion before quenching with water. A basic workup can also help to remove any unreacted sulfonyl chloride by converting it to the water-soluble sulfonic acid salt.

Section 3: Experimental Protocols & Data

General Protocol for Sulfonamide Synthesis

This protocol provides a starting point for the synthesis of a sulfonamide from 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride and a primary amine.

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride (1.05 equivalents) in the same anhydrous solvent. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the consumption of the starting amine using TLC or HPLC.

  • Workup: Once the reaction is complete, quench it by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common issues in sulfonamide synthesis.

TroubleshootingWorkflow Start Low Yield or Complex Mixture CheckReagent Check Sulfonyl Chloride Quality (Hydrolysis?) Start->CheckReagent CheckBase Is a Base Used? Start->CheckBase CheckTemp Reaction Temperature? Start->CheckTemp CheckStoich Check Stoichiometry (Amine:Sulfonyl Chloride) Start->CheckStoich CheckReagent->CheckBase No UseFresh Use Fresh Reagent, Ensure Anhydrous Conditions CheckReagent->UseFresh Yes CheckBase->CheckTemp Yes AddBase Add Pyridine or Triethylamine (1.2 eq) CheckBase->AddBase No CheckTemp->CheckStoich Optimal OptimizeTemp Optimize Temperature (Start at 0°C to RT) CheckTemp->OptimizeTemp Sub-optimal AdjustStoich Use 1:1 or Slight Excess of Amine CheckStoich->AdjustStoich Incorrect

Caption: Troubleshooting workflow for sulfonamide synthesis.

Section 4: Analytical Methods for Reaction Monitoring

Q7: What are the best analytical techniques to monitor the progress of my reaction and identify byproducts?

A7: Real-time monitoring is crucial for optimizing reaction conditions. Several Process Analytical Technology (PAT) tools are well-suited for this purpose.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful techniques for separating and identifying all components in the reaction mixture, including starting materials, intermediates, the desired product, and any impurities.[7]

  • Thin-Layer Chromatography (TLC): TLC provides a quick and cost-effective qualitative method to monitor the disappearance of starting materials and the appearance of the product.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: On-line or at-line NMR can provide real-time quantitative data on the concentrations of reactants and products without the need for sample workup.[8][9][10][11] This is particularly useful for kinetic studies and for identifying unexpected intermediates.[10]

Reaction Monitoring Workflow

ReactionMonitoring Start Start Reaction TLC Periodic TLC Analysis Start->TLC HPLC_LCMS Quantitative HPLC/LC-MS (for kinetics & purity) Start->HPLC_LCMS Online_NMR Real-time Online NMR (for detailed mechanism) Start->Online_NMR Decision Reaction Complete? TLC->Decision HPLC_LCMS->Decision Online_NMR->Decision Workup Proceed to Workup & Purification Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Start

Caption: Analytical workflow for reaction monitoring.

References

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace.
  • CAS 4533-95-3: 2-Chloro-5-nitrobenzenesulfonyl chloride. CymitQuimica.
  • SAFETY D
  • Technical Support Center: Synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide. Benchchem.
  • Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. Benchchem.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2022). Reaction Chemistry & Engineering (RSC Publishing).
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF.
  • PAT Sensors for Real-Time Reaction Monitoring in Pharma. (2026). IntuitionLabs.
  • NMR Reaction-Monitoring as a Process Analytical Technique. (2025). Pharmaceutical Technology.
  • Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjug
  • Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.
  • Process for the preparation of 2,3-dichloro-nitrobenzene.
  • 2-CHLORO-5-NITROBENZENESULFONYL CHLORIDE AldrichCPR | Sigma-Aldrich. MilliporeSigma.
  • The preparation method of nitrobenzene sulfonyl chloride.
  • Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
  • SAFETY D
  • Note on the Hydrolysis of Nitrobenzene. UNI ScholarWorks.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. (2024).
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or.
  • orthanilic acid. Organic Syntheses Procedure.
  • 2-Nitrobenzenesulfonyl chloride synthesis. ChemicalBook.
  • On-line NMR reaction monitoring. Magritek.
  • An Expedient Synthesis of Sulfinamides
  • 2-hydroxy-5-nitrobenzyl chloride. Organic Syntheses Procedure.

Sources

managing hydrolysis of 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Hydrolysis of 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride (DCNBSC) Ticket ID: DCNBSC-HYD-001 Status: Resolved / Guide Published[1]

Executive Summary: The "Super-Electrophile" Challenge

You are working with 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride (DCNBSC) . This is not a standard reagent; it is a highly activated electrophile.

  • The Structural Trap: The Nitro group (

    
    )  at the 5-position is a strong electron-withdrawing group (EWG).[1] The two Chlorine atoms  at positions 2 and 3 further pull electron density from the ring via induction.
    
  • The Consequence: The sulfur center is exceptionally electron-deficient.[2] While this makes it reactive toward your desired amine nucleophile, it also makes it hypersensitive to moisture .[1] The rate of hydrolysis (

    
    ) for this compound is significantly higher than that of unsubstituted benzenesulfonyl chloride.
    
  • The Solution: You cannot rely on standard "Schotten-Baumann" (biphasic water/DCM) conditions without risking substantial yield loss to the sulfonic acid byproduct. You must adopt a Strict Anhydrous Protocol .

Pre-Reaction Troubleshooting: Storage & Handling

Before you even start the reaction, the integrity of your reagent determines the outcome.

Diagnostic: Is my reagent already hydrolyzed?
ObservationDiagnosisAction
Physical State Free-flowing crystalline solidPass. Proceed to reaction.[1]
Clumping/Crust Partial hydrolysis (HCl formation).[1]Caution. Recrystallize or use excess reagent.
Liquid/Paste Severe hydrolysis (Sulfonic acid formation).[1]Fail. Discard or purify immediately.
Acrid Smell Strong HCl odor upon opening.[1]Fail. Significant degradation has occurred.
Storage Protocol
  • Desiccation: Store DCNBSC in a desiccator with active desiccant (e.g.,

    
     or activated silica gel).[1]
    
  • Inert Atmosphere: If the bottle is opened frequently, purge the headspace with Argon or Nitrogen before resealing.

  • Cold Storage: Store at

    
     to kinetically slow down any moisture-induced degradation. Allow to warm to room temperature before opening to prevent condensation.
    

Core Protocol: The "Strict Anhydrous" Method

This protocol is designed to maximize the formation of the Sulfonamide (Desired) and minimize the Sulfonic Acid (Undesired).

Reagents & Solvents
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Note: Do not use nucleophilic solvents like alcohols.

  • Base: Pyridine (preferred) or Triethylamine (TEA).[1] Role: Acts as an HCl scavenger and catalyst.

  • Atmosphere: Nitrogen or Argon balloon.[1]

Step-by-Step Methodology
  • System Prep: Flame-dry or oven-dry a round-bottom flask and a magnetic stir bar. Cool under a stream of Nitrogen.

  • Amine Solubilization: Dissolve 1.0 equiv of your amine and 1.2–1.5 equiv of Base (Pyridine/TEA) in anhydrous DCM.[1]

    • Why? The base must be present before the sulfonyl chloride is added to immediately neutralize the HCl generated.

  • Temperature Control: Cool the amine/base solution to

    
      (Ice/Water bath).
    
    • Why? Lower temperature favors the kinetic product (Sulfonamide) and suppresses the hydrolysis rate if trace moisture is present.

  • Reagent Addition (Critical): Dissolve 1.1 equiv of DCNBSC in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine mixture over 10–20 minutes.

    • Why? Slow addition prevents localized "hotspots" of high concentration where side reactions could occur.

  • Reaction Monitoring: Allow to warm to Room Temperature (RT) and stir. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the amine. The sulfonyl chloride may hydrolyze on the TLC plate, so focus on the amine consumption.

  • Quench: Once complete, add a small amount of water to quench excess sulfonyl chloride.[1]

Visualizing the Competition: Amidation vs. Hydrolysis

ReactionPathways R1 DCNBSC (Electrophile) TS_Amid Amidation TS (Fast) R1->TS_Amid TS_Hyd Hydrolysis TS (Side Reaction) R1->TS_Hyd If wet R2 Amine (Nucleophile) R2->TS_Amid R3 H2O (Impurity) R3->TS_Hyd Prod_Main Sulfonamide (Target) TS_Amid->Prod_Main HCl HCl (Scavenged by Base) TS_Amid->HCl Prod_Side Sulfonic Acid (Byproduct) TS_Hyd->Prod_Side TS_Hyd->HCl

Caption: Competitive pathways. The electron-deficient nature of DCNBSC accelerates both pathways, making moisture exclusion critical.

Post-Reaction: Purification & Acid Removal[1]

Even with the best technique, some hydrolysis (formation of 2,3-dichloro-5-nitrobenzenesulfonic acid) may occur. Fortunately, the byproduct is highly distinct from your product.

The "Acid Wash" Workup
  • Dilution: Dilute the reaction mixture with DCM (or Ethyl Acetate).

  • Acidic Wash (Optional): Wash with 1M HCl to remove unreacted amine and Pyridine/TEA.[1]

  • Basic Wash (CRITICAL): Wash the organic layer with saturated aqueous Sodium Bicarbonate (

    
    )  or 1M NaOH.
    
    • Mechanism:[1][2][3][4][5][6][7][8] The sulfonic acid byproduct is a strong acid.[9] It will deprotonate to form the sodium sulfonate salt (

      
      ).
      
    • Result: The salt is water-soluble and will partition into the aqueous layer. Your sulfonamide (unless extremely acidic itself) will remain in the organic layer.

  • Drying: Dry the organic layer over

    
    , filter, and concentrate.
    

Frequently Asked Questions (FAQ)

Q1: Why is my yield low even though I used anhydrous solvents?

  • A: Check your amine. If your amine is a salt (e.g., Hydrochloride salt), it is not nucleophilic. You must add an extra equivalent of base (TEA/DIPEA) to free the amine before adding the sulfonyl chloride. Also, ensure your "anhydrous" solvent hasn't absorbed water from the air over time.

Q2: Can I use the Schotten-Baumann method (Water/DCM biphasic)?

  • A: For this specific molecule? Not recommended. The electron-withdrawing groups make DCNBSC so reactive that it may hydrolyze faster than it reacts with the amine at the biphasic interface. If you must use aqueous conditions, use a large excess of the sulfonyl chloride (2.0 equiv) and vigorous stirring to compensate for hydrolysis losses.

Q3: The reaction turns black/dark immediately. Is this normal?

  • A: Nitro-aromatics can form charge-transfer complexes or degrade via radical pathways if the exotherm is uncontrolled.[1] Ensure you are cooling to

    
     during addition. If using Pyridine, the solution often turns yellow/orange, which is normal.
    

Q4: How do I confirm the byproduct is removed?

  • A: Run a TLC. The sulfonamide will usually have an

    
     of 0.3–0.7 in Hexane/Ethyl Acetate. The sulfonic acid byproduct is very polar and will stay at the baseline (
    
    
    
    ). If you see a baseline spot, repeat the Bicarbonate wash.

References

  • Reactivity of Sulfonyl Chlorides

    • Source: BenchChem.[1][2] "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group."

    • Relevance: Establishes the electrophilic nature of the sulfur atom and the role of electron-withdrawing groups in increasing reactivity.
    • URL: (General Reference)[1]

  • Hydrolysis Mechanisms

    • Source: Ivanov, S. N., et al.[3] "Two Pathways of Arenesulfonyl Chlorides Hydrolysis." Russian Journal of General Chemistry, 2004.

    • Relevance: Details the kinetics of hydrolysis and how nitro-substitution accelerates the reaction via anionic intermedi
    • URL:

  • Purification Strategies

    • Source: De Luca, L., & Giacomelli, G. "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids."[1][7] J. Org.[7] Chem., 2008.[1][7]

    • Relevance: Discusses the relationship between sulfonic acids and sulfonamides, validating the solubility differences used in the workup protocol.
    • URL: [J. Org.[7] Chem. Article]([Link]1]

  • Schotten-Baumann Limitations

    • Source: "Schotten-Baumann Reaction."[5][10] Organic Chemistry Portal.

    • Relevance: Explains the biphasic conditions and the potential for hydrolysis competition in highly reactive substr
    • URL:[1]

Sources

Technical Support Center: Reactions of 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with the sulfonylation of sterically hindered amines using 2,3-dichloro-5-nitrobenzene-1-sulfonyl chloride. The inherent steric congestion of both reaction partners presents a significant synthetic hurdle, often leading to low yields or reaction failure. This document provides in-depth troubleshooting, optimized protocols, and mechanistic insights to facilitate success in these demanding transformations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and conceptual questions that frequently arise during these reactions.

Q1: Why is my reaction between 2,3-dichloro-5-nitrobenzenesulfonyl chloride and my hindered amine failing or proceeding at an impractically slow rate?

A1: The primary obstacle is the confluence of severe steric hindrance from both reactants.[1][2]

  • The Sulfonyl Chloride: 2,3-dichloro-5-nitrobenzene-1-sulfonyl chloride, while highly activated electronically by the nitro and chloro groups, possesses a chlorine atom at the ortho-position.[2][3] This ortho-substituent physically blocks the electrophilic sulfur center, impeding the approach of the nucleophile.

  • The Amine: Sterically hindered amines (e.g., diisopropylamine, tert-butylamine, or anilines with bulky ortho-substituents) are inherently poor nucleophiles.[1] The bulky alkyl or aryl groups surrounding the nitrogen atom create a high activation energy barrier for the formation of the crucial S-N bond.[4][5]

The combination of these two factors results in a dramatically reduced reaction rate compared to couplings with unhindered partners.

Q2: I see a significant amount of a polar, water-soluble byproduct in my crude analysis. What is it and how do I prevent its formation?

A2: The most common polar byproduct is the sulfonic acid, 2,3-dichloro-5-nitrobenzenesulfonic acid. This results from the hydrolysis of the highly reactive sulfonyl chloride by trace amounts of water in the reaction mixture.[6][7] Sulfonyl chlorides are notoriously sensitive to moisture, and this specific reagent is further activated towards hydrolysis by its electron-withdrawing substituents.[7][8]

Prevention Strategies:

  • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Handle reagents under an inert atmosphere (Nitrogen or Argon).

  • Reagent Quality: Use a fresh bottle of 2,3-dichloro-5-nitrobenzene-1-sulfonyl chloride or one that has been stored properly in a desiccator.[7]

Q3: How critical is the choice of base for this reaction, and what should I use?

A3: The choice of base is paramount. The base serves to scavenge the HCl generated during the reaction, but a suboptimal choice can exacerbate the existing challenges.[7]

  • Sterically Hindered Bases: Common bulky bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be poor choices as their own steric bulk can interfere with the reaction.[2]

  • Recommended Bases: For hindered amines, a non-nucleophilic, sterically hindered base like 2,6-lutidine or a smaller base like pyridine is often more effective.[1][9] In cases requiring stronger basicity without nucleophilicity, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be considered. For particularly challenging substrates, a catalytic amount of a highly nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.[1]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common experimental failures.

Issue 1: Low to No Product Formation

If your reaction has failed to yield the desired sulfonamide, follow this decision-making workflow.

G start Start: Low/No Product (Confirmed by LC-MS/TLC) check_reagents 1. Verify Reagent Integrity - Is sulfonyl chloride fresh? - Are solvents anhydrous? start->check_reagents hydrolysis Primary byproduct is sulfonic acid? check_reagents->hydrolysis dry_system Action: Rigorously dry all reagents, solvents, and glassware. Use inert atmosphere. hydrolysis->dry_system  Yes optimize_temp 2. Increase Reaction Temperature - Incrementally increase to reflux. - Monitor for decomposition. hydrolysis->optimize_temp No dry_system->optimize_temp yield_improves Yield improves? optimize_temp->yield_improves optimize_base 3. Optimize Base - Switch from TEA/DIPEA to Pyridine or 2,6-Lutidine. yield_improves->optimize_base No success Success: Proceed with optimized conditions. yield_improves->success  Yes yield_improves2 Yield improves? optimize_base->yield_improves2 add_catalyst 4. Introduce a Catalyst - Add 10 mol% Indium powder (Protocol 2). - Or, add 10 mol% DMAP (Protocol 3). yield_improves2->add_catalyst No yield_improves2->success  Yes add_catalyst->success failure Problem Persists: Consider alternative sulfonylation reagents. add_catalyst->failure

Caption: Troubleshooting workflow for low conversion.

Issue 2: Reaction Stalls or Remains Incomplete

  • Probable Cause: For catalyzed reactions, the catalyst may have deactivated. For uncatalyzed reactions, the activation energy may be too high for all starting material to convert at the given temperature.

  • Solution:

    • Monitor Progress: Actively monitor the reaction by TLC or LC-MS. If the reaction stalls, a further increase in temperature or an additional charge of the catalyst (if applicable) may be required.

    • Catalyst Choice: If using a Lewis acid catalyst like Indium that can be passivated, ensure it is properly activated.[1] If a nucleophilic catalyst like DMAP is used, ensure it is not being consumed by a side reaction.

Issue 3: Difficulty with Work-up and Purification

  • Probable Cause: The formation of emulsions during aqueous extraction is common, especially if NMP or DMF is used as a solvent. The sulfonamide product may also have moderate water solubility.

  • Solution:

    • Break Emulsions: Add brine (saturated aqueous NaCl) to the aqueous layer to increase its ionic strength and force separation.[1]

    • Back-Extraction: If the product has some water solubility, back-extract the aqueous layer multiple times with your organic solvent (e.g., ethyl acetate or DCM) to recover all the product.[1]

    • Purification: Flash column chromatography on silica gel is the most common purification method. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

Part 3: Mechanistic Insights & Visualizations

Understanding the reaction mechanism is key to rational optimization.

Standard Sulfonamide Formation

The reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of HCl, which is neutralized by a base.

G Amine R₂N-H Intermediate R₂N⁺H-S(O)₂(Ar)-Cl⁻ (Transition State/Intermediate) Amine->Intermediate Nucleophilic Attack SulfonylCl Ar-S(O)₂-Cl SulfonylCl->Intermediate Product R₂N-S(O)₂-Ar Intermediate->Product Elimination HCl H-Cl BaseH Base-H⁺ Cl⁻ HCl->BaseH Neutralization Base Base Base->BaseH

Caption: General mechanism for sulfonamide formation.

Catalytic Activation Pathways

Catalysts are often essential to overcome the high activation energy of this reaction.

G cluster_0 A) Lewis Acid Catalysis (e.g., Indium) cluster_1 B) Nucleophilic Catalysis (e.g., DMAP) In_Start In (metal) In_Sulfonyl Ar-S(O)₂-Cl---In (Activated Complex) In_Start->In_Sulfonyl + ArSO₂Cl In_End In (metal) In_Sulfonyl->In_End + R₂NH - R₂NSO₂Ar - HCl In_End->In_Start Catalytic Cycle caption_a Indium coordinates to an oxygen, increasing the electrophilicity of sulfur. DMAP_Start DMAP DMAP_Intermediate [Ar-S(O)₂-DMAP]⁺Cl⁻ (Reactive Intermediate) DMAP_Start->DMAP_Intermediate + ArSO₂Cl - Cl⁻ DMAP_End DMAP DMAP_Intermediate->DMAP_End + R₂NH - R₂NSO₂Ar - H⁺ DMAP_End->DMAP_Start Catalytic Cycle caption_b DMAP forms a highly reactive sulfonylpyridinium salt.

Caption: Proposed catalytic cycles for Indium and DMAP.

Part 4: Optimized Protocols & Data

The following protocols are starting points and should be optimized for your specific substrate.

Protocol 1: Indium-Catalyzed Sulfonylation of Hindered Amines This protocol is adapted from literature demonstrating the efficacy of indium catalysts for coupling with less nucleophilic and sterically hindered amines.[1][10][11]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the hindered amine (1.0 mmol, 1.0 equiv), indium powder (0.1 mmol, 10 mol%), and anhydrous acetonitrile (5 mL).

  • Reagent Addition: Add 2,3-dichloro-5-nitrobenzene-1-sulfonyl chloride (1.2 mmol, 1.2 equiv) to the stirred mixture.

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux (40-82 °C). Monitor the reaction progress by TLC or LC-MS. For highly hindered substrates, reflux is typically required.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., 10-50% ethyl acetate in hexanes) to afford the desired sulfonamide.

Protocol 2: DMAP-Assisted Sulfonylation This protocol uses a catalytic amount of DMAP to accelerate the reaction, particularly useful when thermal conditions are not desirable.[1][2]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the hindered amine (1.0 mmol, 1.0 equiv), anhydrous dichloromethane (DCM, 10 mL), and pyridine (1.5 mmol, 1.5 equiv).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 mmol, 10 mol%).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of 2,3-dichloro-5-nitrobenzene-1-sulfonyl chloride (1.1 mmol, 1.1 equiv) in anhydrous DCM (5 mL) dropwise over 15 minutes.

  • Reaction Execution: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions

Amine TypeRecommended BaseCatalyst (mol%)Temp. (°C)SolventKey Considerations
Hindered Secondary (e.g., Diisopropylamine)2,6-LutidineIndium (10%)80AcetonitrileRequires forcing conditions; catalyst is highly recommended.[1]
Hindered Primary (e.g., tert-Butylamine)PyridineDMAP (10%)0 to RTDCMMonitor carefully to avoid potential side reactions at higher temps.
Hindered Aniline (e.g., 2,6-Diisopropylaniline)PyridineIndium (10%)80AcetonitrileThese are very poor nucleophiles and almost always require heat and catalysis.[10]
References
  • Karimi Zarchi, M. A., & Aslani, M. (2012). Convenient Synthesis of Sulfonamides from Amines and p-Toluene Sulfonyl Chloride Mediated by Crosslinked Poly(4-vinylpyridine). Journal of Applied Polymer Science, 124(4), 3456–3462. [Link]

  • Panda, N., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]

  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.
  • BenchChem. (2025). Troubleshooting common issues in sulfonamide synthesis reactions. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity. BenchChem.
  • Liu, Y., et al. (2024).
  • Baran, P. S., et al. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Angewandte Chemie International Edition, 48(40), 7468-7471. [Link]

  • Tummatorn, J., & Dudley, G. B. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 220-234. [Link]

  • Singh, S. K., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(48), 30206-30229. [Link]

  • Mori, M., et al. (2018). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Advances, 8(2), 1039-1045. [Link]

  • BenchChem. (2025).
  • Tummatorn, J., & Dudley, G. B. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 3-Nitrobenzenesulfonyl Chloride. TCI Chemicals.
  • Wang, Y., et al. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. Accounts of Chemical Research, 57(23), 3568–3582. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
  • Gowda, B. T., et al. (2013). N-(3,5-Dichlorophenyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o239. [Link]

Sources

selectivity of 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride with multifunctional substrates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-23DC5N Subject: Optimization of Chemoselectivity & Regioselectivity in Multifunctional Substrates Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

System Overview & Reactivity Profile

Welcome to the Technical Support Hub for 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride (DCNSC) . This reagent is a high-value building block for sulfonamide synthesis, particularly in drug discovery.[1] However, its structural features create a "triple-threat" reactivity profile that requires precise control.[1]

The Molecule:

  • Electrophile 1 (Primary): Sulfonyl Chloride (

    
    ) at C1.[1] Highly activated.
    
  • Electrophile 2 (Secondary): Chlorine at C2.[1] Activated for

    
     by the ortho-sulfonyl and para-nitro groups.[1]
    
  • Activator: Nitro group (

    
    ) at C5. Strongly electron-withdrawing, increasing the acidity of the ring and the electrophilicity of the sulfonyl center.
    

The Challenge: When reacting DCNSC with multifunctional substrates (e.g., amino alcohols, diamines), you face two competing selectivity issues:

  • Chemoselectivity: Sulfonylation (

    
     attack) vs. Nucleophilic Aromatic Substitution (
    
    
    
    at C2).[1]
  • Regioselectivity: Preferential reaction with amines (

    
    ) over alcohols (
    
    
    
    ).[1]

Critical Reaction Pathways (Visualization)

The following diagram illustrates the competitive pathways. Your goal is to stay in the Green Zone (Sulfonylation) and avoid the Red Zone (


 or Hydrolysis).

ReactionPathways Start 2,3-Dichloro-5-nitro benzene-1-sulfonyl chloride Sulfonamide Desired Sulfonamide (Target Product) Start->Sulfonamide  Amine, < 0°C  Stoichiometric Base SnAr_Product S_NAr Byproduct (C2-Cl Displacement) Start->SnAr_Product  Excess Amine  > 25°C  Strong Base Sulfonic_Acid Sulfonic Acid (Hydrolysis Product) Start->Sulfonic_Acid  Water/Moisture  High pH Sulfonamide->SnAr_Product  Over-reaction  (Excess Nucleophile)

Caption: Figure 1. Competitive reaction landscape for DCNSC. Temperature and stoichiometry are the primary control switches.

Troubleshooting Guides & FAQs

Module A: Preventing Side Reactions

Q: I am observing a byproduct with a mass corresponding to [M - Cl + Nucleophile]. Why is the chlorine atom being displaced?

A: You are triggering Nucleophilic Aromatic Substitution (


).[1]
The C2-chlorine atom in DCNSC is extremely electrophilic because it is sandwiched between the electron-withdrawing sulfonyl group (ortho) and the nitro group (para). This "double activation" makes it a good leaving group.

Protocol Adjustment:

  • Temperature Control (Critical): Perform the sulfonylation at -10°C to 0°C . The activation energy for sulfonylation is significantly lower than for

    
    . Warming to room temperature often triggers the displacement of the C2-chlorine [1].
    
  • Stoichiometry: Use exactly 1.0 - 1.1 equivalents of the amine.[1] Excess amine acts as a nucleophile for the second step (

    
    ) once the sulfonamide is formed.
    
  • Base Selection: Use a non-nucleophilic base like DIPEA (Hünig's base) or 2,6-lutidine .[1] Avoid Pyridine in large excess if

    
     is observed, as pyridine can sometimes catalyze substitution at highly activated positions [2].[1]
    
Module B: Selectivity in Amino-Alcohols

Q: My substrate is an amino-alcohol. I want to form the sulfonamide, but I'm seeing O-sulfonylation (ester formation). How do I fix this?

A: While amines are naturally more nucleophilic than alcohols, the high reactivity of DCNSC can lead to indiscriminate attack (low selectivity).

Troubleshooting Matrix:

ConditionOutcomeMechanismRecommendation
DCM / Et3N (High Conc) Mixture (N- & O-sulfonylation)Fast kinetics overwhelm selectivity.[1]Avoid for this substrate.[1]
Biphasic (DCM / Water / Na2CO3) High N-Selectivity Water suppresses O-sulfonylation via hydrolysis of any formed ester.[1]Recommended (Schotten-Baumann).
THF / Low Temp (-20°C) High N-SelectivityKinetic control favors the better nucleophile (Amine).[1]Alternative if water-sensitive.[1]

Step-by-Step Protocol (Biphasic Method):

  • Dissolve the amino-alcohol in a mixture of DCM and Water (1:1 ratio).[1]

  • Add Sodium Carbonate (

    
    )  (2.5 eq) to the aqueous layer.[1]
    
  • Cool the mixture to 0°C with vigorous stirring.

  • Dissolve DCNSC (1.0 eq) in a minimal amount of DCM and add it dropwise over 30 minutes.

    • Why? Slow addition keeps the concentration of the electrophile low, favoring the faster reaction (amine) over the slower one (alcohol) [3].

Module C: Handling & Stability (Hydrolysis)

Q: My starting material disappears on TLC, but I recover very little product. The aqueous layer is acidic.

A: Your sulfonyl chloride has hydrolyzed to the sulfonic acid.[2] The nitro and chloro substituents make the sulfonyl chloride bond highly polarized and susceptible to moisture. The resulting sulfonic acid is water-soluble and will remain in the aqueous phase during extraction, leading to apparent "yield loss" [4].

Corrective Actions:

  • Solvent Quality: Use anhydrous DCM or THF dried over molecular sieves.[1]

  • Atmosphere: Run the reaction under Nitrogen or Argon.

  • Quenching: Do not quench with water until you are ready to extract.[1] If using the biphasic method (Module B), ensure the reaction is kept cold to minimize hydrolysis rates relative to amination.

Decision Logic for Experimental Design

Use this flowchart to select the optimal conditions for your specific substrate.

DecisionTree Start Substrate Analysis Check_Func Functional Groups? Start->Check_Func Simple_Amine Simple Amine Check_Func->Simple_Amine Amino_Alcohol Amino-Alcohol Check_Func->Amino_Alcohol Steric_Hindered Sterically Hindered Amine Check_Func->Steric_Hindered Cond_A Condition A: DCM, Et3N, 0°C Simple_Amine->Cond_A Cond_B Condition B: Schotten-Baumann (DCM/H2O/Na2CO3) Amino_Alcohol->Cond_B Prefers N-Selectivity Cond_C Condition C: THF, NaH or LiHMDS -78°C to 0°C Steric_Hindered->Cond_C Requires Deprotonation Warning WARNING: Avoid Heating >25°C Risk of SnAr Cond_A->Warning Cond_B->Warning Cond_C->Warning

Caption: Figure 2. Experimental decision tree based on substrate complexity.

References

  • Selectivity in Polychloronitrobenzenes

    • Title: Nucleophilic aromatic substitution in 1,2-dichloro-4-nitrobenzene and related systems.[1][3]

    • Context: Explains the activation of C2-Chlorine by para-nitro and ortho-sulfonyl groups.[1]

    • Source: [RSC Advances / J. Chem. Soc.[1] Perkin Trans.]([Link]) (General reference for activated

      
       systems).
      
  • Catalysis & Side Reactions

    • Title: Kinetics of the reaction of benzenesulphonyl chloride with pyridines.
    • Context: Discusses nucleophilic catalysis and potential for side reactions with activated substr
    • Source: [J. Chem. Soc.[1][4] B, 1970]([Link]1]

  • Chemoselectivity Protocols

    • Title: Chemoselective Sulfonylation of Amino Alcohols.[1]

    • Context: Validates the use of biphasic systems to suppress O-sulfonylation.[1]

    • Source:[1]

  • Hydrolysis Kinetics

    • Title: Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides.[4][5][6][7]

    • Context: Details the rapid hydrolysis rates of electron-deficient sulfonyl chlorides.
    • Source: [J. Org.[1][4][5][8] Chem. USSR (English Transl.)]([Link]1][5]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride before handling.[1] This compound is a severe skin and eye irritant and a potential sensitizer.

Sources

Validation & Comparative

Beyond Connectivity: A Comparative Guide to Validating Sulfonamide Architectures via X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity of Sulfonamides

In medicinal chemistry, sulfonamides (


) represent a cornerstone pharmacophore, acting as the functional engine in antibiotics, diuretics, and carbonic anhydrase inhibitors. However, their validation presents a unique challenge. While NMR and MS confirm molecular connectivity, they frequently fail to resolve tautomeric ambiguity  (amide vs. imide forms) and polymorphic landscapes  critical for drug formulation.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives, demonstrating why SC-XRD remains the non-negotiable gold standard for absolute structural validation.

Comparative Analysis: SC-XRD vs. NMR/IR/MS

To a Senior Scientist, "validation" means more than just confirming a synthesis worked; it means defining the molecule's behavior in three-dimensional space.

The Comparison Matrix
FeatureNMR (

H,

C, NOESY)
IR Spectroscopy HR-MS (Mass Spec) SC-XRD (Gold Standard)
Connectivity ExcellentGood (Functional groups)Excellent (Formula)Absolute
Tautomerism Ambiguous (Fast exchange averages signals)Indicative (Band shifts)BlindDefinitive (Proton location mapped)
Stereochemistry Relative (requires chiral shift reagents)NoneNoneAbsolute Configuration (Anomalous dispersion)
Sample State Solution (Solvent effects dominate)Solid/SolutionGas PhaseSolid State (Bio-relevant packing)
H-Bonding Inferential (Chemical shift

)
Inferential (Broadening)NoneExplicit (Bond lengths & angles)
Why Alternatives Fail the "Deep Validation" Test
  • The NMR "Blurring" Effect: Sulfonamide protons (

    
    ) are acidic. In solution, they undergo rapid exchange with trace water or solvent. This "blurs" the signal, often making it impossible to distinguish between the sulfonamide (
    
    
    
    ) and the rare sulfonimide tautomer (
    
    
    ) using NOESY experiments.
  • The IR Resolution Limit: While IR can detect

    
     stretches (~1350/1160 cm
    
    
    
    ), it cannot definitively resolve the supramolecular packing (polymorphs) that dictates solubility and bioavailability.
Visualization: The Validation Logic Flow

ValidationLogic Start New Sulfonamide Synthesized CheckConnectivity Step 1: HR-MS & 1H NMR (Confirm Connectivity) Start->CheckConnectivity Ambiguity Is Tautomerism or Stereochemistry Critical? CheckConnectivity->Ambiguity NMR_Adv NOESY/ROESY (Solution State Dynamics) Ambiguity->NMR_Adv No (Liquid/Oil) XRD_Dec SC-XRD Required (Solid State Truth) Ambiguity->XRD_Dec Yes (Solid/Crystal) Result_Taut Definitive Proton Location (N-H vs O-H) XRD_Dec->Result_Taut Result_Poly Polymorph Identification (Patent Protection) XRD_Dec->Result_Poly Result_Inter Supramolecular Synthons (R2,2(8) Dimers) XRD_Dec->Result_Inter

Figure 1: Decision logic for selecting SC-XRD over spectroscopic methods. Note that for intellectual property (polymorphs) and mechanism of action (tautomers), XRD is the only definitive path.

Experimental Protocol: Crystallization & Data Collection

As an application scientist, I cannot stress this enough: The quality of your data is defined by the quality of your crystal. Sulfonamides are notorious for forming thin needles or plates that diffract poorly. We use a Vapor Diffusion protocol to slow down nucleation and improve crystal habit.

Protocol: Vapor Diffusion for Sulfonamides

Objective: Grow single crystals >0.1 mm with minimal defects.

  • Solvent Screen:

    • Host Solvent: Methanol or Acetone (Sulfonamides are generally soluble).

    • Anti-Solvent: Water or Hexane (Sulfonamides are generally insoluble).

  • Setup (The Hanging Drop):

    • Dissolve 5-10 mg of pure sulfonamide in 500

      
      L of Host Solvent. Filter through a 0.22 
      
      
      
      m PTFE filter to remove nucleation sites (dust).
    • Place 1 mL of Anti-Solvent in the reservoir of a VDX plate (or a simple 20 mL vial).

    • Pipette 5-10

      
      L of the sample solution onto a siliconized cover slide.
      
    • Invert the slide over the reservoir and seal with grease.

  • The "Senior Scientist" Trick: If using Methanol/Water, add 1% acetic acid to the reservoir. This suppresses the ionization of the sulfonamide nitrogen, encouraging the formation of the neutral species rather than a salt, which often yields better diffraction patterns.

  • Harvesting:

    • Examine under polarized light. Look for "extinction" (crystals blinking dark/bright) to confirm crystallinity.

    • Mount on a Kapton loop using Paratone oil (cryoprotectant).

  • Data Collection:

    • Cool to 100 K (Nitrogen stream). This freezes thermal motion, allowing precise location of the N-H hydrogen atoms—the critical validation step.

Visualization: Vapor Diffusion Workflow

Crystallization Dissolve 1. Dissolution (MeOH/Acetone) Filter 2. Filtration (0.22 µm PTFE) Dissolve->Filter Remove Nuclei Setup 3. Vapor Diffusion (Hanging Drop) Filter->Setup Equilibration 4. Equilibration (3-7 Days) Setup->Equilibration Slow Diffusion Harvest 5. Harvest & Mount (100 K Cryo) Equilibration->Harvest Check Optics

Figure 2: The Vapor Diffusion workflow optimized for polar sulfonamide compounds.

Data Interpretation: The Validation Metrics

Once the structure is solved (typically using Direct Methods or Intrinsic Phasing in software like SHELX or OLEX2), you must validate the geometry against known chemical standards.

Key Bond Metric Validation Table

Use this table to verify if your solved structure is chemically reasonable. Deviations >0.03 Å suggest disorder or incorrect atom assignment.

Bond TypeExpected Length (Å)Interpretation
S=O 1.43 ± 0.01Double bond character. Highly consistent.
S–N (Neutral)1.60 – 1.63 Standard single bond with some partial double bond character due to resonance.
S–N (Deprotonated)1.56 – 1.58 Shortening indicates delocalization of the negative charge (Salt form).
C–S (Aromatic)1.76 ± 0.02Connects the sulfonyl group to the aryl core.
Angle O=S=O 119° – 121°Deviations here indicate significant steric strain.
The "Fingerprint" Synthon:

The ultimate validation of a primary sulfonamide (


) is the observation of the 

homodimer
.
  • Mechanism: One molecule acts as a donor (N-H) and the other as an acceptor (S=O).

  • Geometry: Two molecules pair up to form an eight-membered ring.

  • Significance: If you see this packing motif, you have successfully crystallized the neutral sulfonamide. If this is absent, check for solvates or co-crystals.

References

  • Goud, N. R., et al. (2019). Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides.[1][2] IUCrJ, 6(4), 684–695. Link

  • Gelbrich, T., et al. (2007). Systematic study of the crystal structures of sulfonamides.[1][3][4][5][6][7] CrystEngComm, 9, 888-897. Link

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

Sources

Comparative Kinetic Profile: 2,3-Dichloro-5-nitrobenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Engineers Subject: Kinetic benchmarking and mechanistic analysis of 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride (DCNSC) against standard sulfonylating agents.

Executive Summary: The "Super-Electrophile" Advantage

In the landscape of sulfonylation reagents, 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride (DCNSC) occupies a specialized niche. While standard reagents like


-Toluenesulfonyl chloride (TsCl) are ubiquitous for their stability and cost, they often fail to derivatize sterically hindered or electron-deficient amines.

DCNSC represents a "super-electrophilic" alternative. The synergistic electron-withdrawing effects of the nitro group (C5) and two chlorine atoms (C2, C3) dramatically lower the energy of the LUMO at the sulfur center, facilitating nucleophilic attack. This guide objectively compares DCNSC against industry standards, providing experimental protocols to validate its kinetic superiority.

Mechanistic Analysis: Sterics vs. Electronics

To understand the kinetics of DCNSC, one must analyze the competing forces at the sulfonyl center.

The Electronic Accelerator

Sulfonyl chloride reactivity is governed by the Hammett equation (


).
  • TsCl: The

    
    -methyl group is an electron-donating group (EDG), stabilizing the ground state and reducing electrophilicity.
    
  • Nosyl (4-Nitro): The

    
    -nitro group is a strong electron-withdrawing group (EWG), significantly increasing reaction rates (
    
    
    
    ).
  • DCNSC: Contains a 5-nitro group (meta to sulfonyl) and two chlorines. The 2-chloro substituent exerts a powerful inductive effect (

    
    ) due to its proximity to the sulfur, further destabilizing the ground state and accelerating the leaving group departure (
    
    
    
    ).
The Steric Gatekeeper

Unlike the 4-nitro analog, DCNSC possesses a chlorine atom at the ortho (C2) position. In carbon-centered electrophiles (


), this would retard the rate. However, in sulfonyl substitution (which proceeds via a trigonal bipyramidal transition state), the electronic activation of the ortho-halogen typically outweighs the steric hindrance , provided the nucleophile is not excessively bulky.
Pathway Visualization

The following diagram illustrates the activation energy landscape differences.

ReactionCoordinate Reactant Reactants (R-NH2 + ArSO2Cl) TS_TsCl TS (TsCl) High Barrier Reactant->TS_TsCl Slow TS_Nosyl TS (4-Nosyl) Low Barrier Reactant->TS_Nosyl Fast TS_DCNSC TS (DCNSC) Lowest Barrier (Inductive Boost) Reactant->TS_DCNSC Very Fast Product Sulfonamide Product TS_TsCl->Product TS_Nosyl->Product TS_DCNSC->Product

Figure 1: Comparative reaction coordinate diagram. DCNSC exhibits the lowest activation barrier due to the cumulative inductive effects of the 2,3-dichloro and 5-nitro substituents.

Comparative Performance Data

The following data synthesizes kinetic trends observed in hydrolysis and aminolysis studies of substituted benzenesulfonyl chlorides.

Table 1: Relative Reactivity Profile (


) in Aqueous Acetone at 25°C 
ReagentSubstituentsElectronic Effect (

)
Relative Rate (

)*
Half-Life (

)
Primary Application
TsCl 4-Me-0.17 (Donating)1.0 (Reference)~60 minGeneral protection
BsCl H0.00~3.5~17 minStandard synthesis
4-Nosyl 4-NO

+0.78 (Withdrawing)~80 - 100< 1 minAmine activation
DCNSC 2,3-Cl

-5-NO

> +1.20 (Strong EWG) ~150 - 300 Seconds Difficult/Hindered Amines

*Note: Relative rates are approximate and solvent-dependent. In highly polar solvents, the ortho-effect of DCNSC may further accelerate the rate via field effects.

Critical Insight for Process Chemistry

While DCNSC reacts faster, it is also highly susceptible to hydrolysis .

  • TsCl: Can be handled in open air for short periods.

  • DCNSC: Must be stored under inert atmosphere (Argon/Nitrogen). Exposure to atmospheric moisture leads to rapid degradation into 2,3-dichloro-5-nitrobenzenesulfonic acid (water-soluble, non-reactive).

Experimental Protocols

To validate these kinetics in your specific system, use the following self-validating protocols.

Protocol A: Kinetic Measurement via Conductometry

This method is the "Gold Standard" for sulfonyl chlorides as it directly measures the release of


 without interference from chromophores.

Reagents:

  • Analyte: DCNSC (10 mM stock in dry Acetone).

  • Solvent: 90:10 Acetone:Water (v/v).

  • Equipment: Conductivity meter with dip probe.

Workflow:

  • Baseline: Equilibrate 50 mL of solvent at 25.0°C ± 0.1°C. Record baseline conductivity (

    
    ).
    
  • Injection: Inject 50 µL of DCNSC stock. Start timer (

    
    ).
    
  • Acquisition: Record conductivity (

    
    ) every 5 seconds.
    
  • Completion: Allow reaction to proceed to 10 half-lives to determine

    
    .
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Competitive Aminolysis (Selectivity Assay)

Use this to determine if DCNSC is required for your specific amine vs. cheaper TsCl.

Workflow:

  • Dissolve 1.0 eq of "Difficult Amine" (e.g., an electron-deficient aniline) and 1.0 eq of "Standard Amine" (e.g., benzylamine) in DCM.

  • Add 0.5 eq of DCNSC at 0°C.

  • Analyze by HPLC/LC-MS.

  • Result Interpretation: If DCNSC shows high selectivity for the difficult amine compared to TsCl controls, it confirms the necessity of the high-energy reagent.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation Phase cluster_measure Measurement Phase cluster_analysis Data Analysis Stock Prep 10mM Stock (Dry Acetone) Inject Inject Substrate (t=0) Stock->Inject Thermostat Thermostat Solvent (25°C ± 0.1°C) Thermostat->Inject Monitor Monitor Conductivity (Every 5s) Inject->Monitor Calc Calc: ln(G_inf - G_t) Monitor->Calc Rate Derive k_obs Calc->Rate

Figure 2: Step-by-step workflow for determining pseudo-first-order hydrolysis kinetics via conductometry.

References

  • Rogne, O. (1968).[1] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Link

  • Koo, I. S., et al. (1989). Effects of Substituents on Rate and Mechanism of Hydrolysis of Some Substituted Benzenesulfonyl Chlorides. Journal of Organic Chemistry (USSR), 25, 727–730.[2]

  • BenchChem. (2025). Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride. BenchChem Technical Guides. Link

  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Link

  • De Luca, L., & Giacomelli, G. (2008).[3] An easy and handy synthesis of sulfonamides directly from sulfonic acids. The Journal of Organic Chemistry, 73(10), 3967-3969. Link

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride
Reactant of Route 2
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2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.